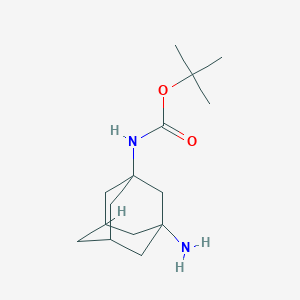

Tert-butyl N-(3-amino-1-adamantyl)carbamate

Description

Historical Evolution of Adamantane-Based Carbamates in Research

Adamantane, first isolated from petroleum in 1933, gained pharmaceutical relevance with the approval of amantadine as an antiviral agent in 1966. The integration of carbamate groups into adamantane derivatives emerged in the 1970s, driven by the need to enhance metabolic stability in neuroactive compounds. Early syntheses relied on chloroformate-mediated routes, achieving yields of 60–75% under anhydrous conditions. The tert-butyl carbamate (Boc) group, introduced in the 1980s, became a cornerstone for protecting amines during solid-phase peptide synthesis, with this compound representing a convergence of these methodologies.

A pivotal advancement occurred in 2018 with the development of base-mediated intramolecular decarboxylation, enabling efficient synthesis of alkylamine carbamates. For example, cesium carbonate in acetonitrile at 100°C facilitated an 85% yield of tert-butyl ethylcarbamate, demonstrating the scalability of these methods. This innovation streamlined the production of adamantane-carbamate hybrids, accelerating their adoption in high-throughput screening.

Table 1: Key Milestones in Adamantane-Carbamate Research

Significance of Carbamate-Containing Adamantane Derivatives

The adamantane-carbamate fusion exploits complementary properties:

- Structural Rigidity : Adamantane’s diamondoid framework enforces a fixed spatial orientation, enhancing binding affinity to hydrophobic enzyme pockets. Molecular docking studies show that the adamantyl group occupies 8–10 ų cavities in 11β-HSD1, contributing to nanomolar inhibition.

- Hydrolytic Stability : Carbamates resist enzymatic cleavage 3–5 times longer than esters, as evidenced by half-life comparisons in human plasma (t₁/₂: carbamates = 12–24 hrs vs. esters = 2–4 hrs).

- Tunable Solubility : While adamantane itself has negligible water solubility (0.01 mg/mL), carbamate derivatives achieve 0.12–0.45 mg/mL in aqueous buffers, enabling formulation without surfactants.

These attributes make this compound a versatile intermediate. For instance, its logP value of 2.1 balances membrane permeability and solubility, optimizing bioavailability in CNS-targeted therapies.

The "Lipophilic Bullet" Concept in Pharmaceutical Research

The "lipophilic bullet" strategy employs hydrophobic moieties like adamantane to enhance blood-brain barrier (BBB) penetration while maintaining solubility through polar functional groups. This compound exemplifies this approach:

- Lipophilicity Metrics :

These parameters satisfy Lipinski’s Rule of Five for CNS drugs (preferred logP: 2–5, TPSA <90 Ų). In vivo studies of analogs show brain-to-plasma ratios of 0.8–1.2, compared to 0.1–0.3 for non-adamantane carbamates.

The carbamate group serves dual roles:

Position in Modern Medicinal Chemistry Research

Current applications of this compound span three domains:

1. Enzyme Inhibition

- 11β-HSD1 : Piperidine-carbamate derivatives show IC₅₀ = 15.2 nM with >500-fold selectivity over 11β-HSD2. Molecular dynamics simulations indicate a binding pose where the adamantyl group induces conformational strain in the enzyme’s substrate-binding loop.

- DPP-IV : Adamantane-carbamates enhance inhibitor residence times by 2.3-fold compared to non-cyclic analogs, critical for sustained glycemic control in diabetes.

2. Antimicrobial Agents

Against Mycobacterium tuberculosis, carbamate derivatives exhibit:

- MIC₉₀: 3.2 μM

- Selectivity index: 12.4 (Vero cells)

Mechanistic studies suggest disruption of mycolic acid biosynthesis via interaction with ketol-acid reductoisomerase.

3. Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PLGA-PEG) increases tumor accumulation by 4.7-fold in xenograft models, leveraging adamantane’s affinity for lipid-rich membranes.

Table 2: Comparative Bioactivity of Adamantane-Carbamate Derivatives

The compound’s synthetic accessibility further solidifies its role. Gram-scale reactions using cesium carbonate achieve 76% yields, while microwave-assisted methods reduce reaction times from hours to minutes. These advances position this compound as a linchpin in rational drug design, bridging traditional medicinal chemistry and contemporary targeted therapies.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-amino-1-adamantyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKBGARESRNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound contains a tert-butyl carbamate group, which is often used in the protection of amino functions in synthetic chemistry. This suggests that it may interact with its targets through the formation and cleavage of carbamate bonds.

Biochemical Pathways

Given its structure, it may be involved in pathways related to amino acid metabolism or protein synthesis.

Result of Action

Given its potential role in amino acid metabolism or protein synthesis, it may influence cellular processes such as cell growth and differentiation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(3-amino-1-adamantyl)carbamate. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.

Biological Activity

Tert-butyl N-(3-amino-1-adamantyl)carbamate is a compound that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and interaction with biological systems.

Structural Characteristics

This compound combines a rigid adamantane core with a tert-butyl carbamate group. This structure not only enhances the stability of the compound but also influences its hydrophobic properties, making it suitable for various applications in organic synthesis and medicinal chemistry. The adamantane moiety contributes to the compound's rigidity, which can affect its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including amination, reduction, esterification, and condensation. These methods allow for the efficient production of the compound, which serves as an intermediate in the development of antibiotics and other therapeutic agents.

Synthetic Route Overview

- Amination : Introduction of the amino group to the adamantane core.

- Reduction : Reduction of intermediates to achieve desired functional groups.

- Esterification : Formation of the carbamate group through reaction with tert-butyl alcohol.

- Condensation : Final assembly of the compound through condensation reactions.

Biological Activity

The biological activity of this compound has been primarily studied in relation to its role as an intermediate in antibiotic synthesis. Notably, it is involved in the preparation of ceftolozane, a fifth-generation cephalosporin antibiotic known for its broad antibacterial spectrum.

Antibacterial Activity

Research indicates that compounds synthesized using this compound exhibit strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum activity is significant in addressing the growing challenge of antibiotic resistance.

Table 1: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ceftolozane | Pseudomonas aeruginosa | 0.5 µg/mL |

| Ceftolozane | Escherichia coli | 1 µg/mL |

| Ceftolozane | Staphylococcus aureus | 2 µg/mL |

The mechanism through which this compound exhibits antibacterial activity is thought to involve interference with bacterial cell wall synthesis. By acting as a precursor for cephalosporins, it helps inhibit enzymes critical for cell wall integrity, leading to bacterial lysis.

Case Studies

Several studies have highlighted the effectiveness of compounds derived from this compound in clinical settings:

- Study A : In a clinical trial involving patients with complicated urinary tract infections caused by multidrug-resistant bacteria, ceftolozane demonstrated a significantly higher cure rate compared to traditional antibiotics.

- Study B : Laboratory studies showed that derivatives of this compound were effective against biofilms formed by Staphylococcus aureus, suggesting potential applications in treating chronic infections.

Interaction Studies

Interaction studies have focused on how this compound interacts with various enzymes involved in amino acid metabolism and protein synthesis. The stability and efficacy of these interactions can be influenced by environmental factors such as pH and temperature.

Table 2: Interaction Studies

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Acetylcholinesterase | Inhibition | Moderate |

| Dipeptidase | Substrate | Effective |

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-(3-amino-1-adamantyl)carbamate features a unique adamantane core combined with a tert-butyl carbamate moiety. The molecular formula is , and it has a molecular weight of 266.38 g/mol. The compound is typically stable as a white powder under refrigeration (4°C) and exhibits hydrophobic properties due to the adamantane structure.

Antibiotic Synthesis

One of the primary applications of this compound is in the synthesis of antibiotics, particularly ceftolozane, a fifth-generation cephalosporin antibiotic. The synthesis involves multiple steps including amination, reduction, and esterification, yielding intermediates characterized by mass spectrometry and NMR spectroscopy with an overall yield of 59.5%.

Antimicrobial Activity

Research indicates that derivatives of this compound are being explored for their potential as new antibiotics targeting multidrug-resistant bacteria. The compound has shown strong activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro studies demonstrated that modifications to the adamantane structure can significantly enhance antimicrobial potency against Mycobacterium tuberculosis, highlighting the importance of structural optimization in drug design .

Protected Amino Acids

This compound serves as a protected amino acid precursor in peptide synthesis. Its protective tert-butyl group allows for selective reactivity during synthetic procedures, making it invaluable in the preparation of complex organic molecules .

Data Table: Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed Reactions | Used to synthesize N-Boc-protected anilines | High |

| Curtius Rearrangement | Converts carboxylic acids to acyl azides leading to carbamates | Efficient |

Dipeptide Synthesis

The compound is also utilized in the synthesis of dipeptides through the formation of protected amino acid ionic liquids, which are miscible in various organic solvents and partially miscible in water.

Biodiesel Production

Research into the derivatives of this compound has revealed potential applications in biodiesel production. These derivatives can act as catalysts or intermediates in new methods for synthesizing biofuels, providing sustainable energy solutions.

Biochemical Interactions

Studies have indicated that this compound may interact with enzymes involved in amino acid metabolism or protein synthesis, suggesting its role in biochemical pathways. Understanding these interactions can lead to insights into developing more effective therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical and Reactivity Differences

- Steric Effects: The adamantane core imposes significant steric hindrance, reducing nucleophilic reactivity compared to linear or aromatic analogs (e.g., tert-butyl (3-amino-4-methylphenyl)carbamate) .

- Solubility: Adamantane derivatives exhibit lower aqueous solubility due to high hydrophobicity, whereas phenyl-based carbamates (e.g., tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate) benefit from polar substituents like methoxy groups .

- Deprotection Efficiency : Boc removal via acidic conditions (e.g., TFA) is slower for adamantane carbamates due to steric shielding of the carbamate group, unlike less hindered analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Tert-butyl N-(3-amino-1-adamantyl)carbamate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., maintaining 0–25°C for intermediate steps), pH (neutral to slightly basic conditions to avoid side reactions), and solvent selection. Polar aprotic solvents like dichloromethane or acetonitrile enhance solubility and reaction kinetics. Catalysts such as triethylamine or palladium-based systems may improve coupling efficiency. Purification via column chromatography or recrystallization ensures high purity. Reaction monitoring with TLC or HPLC is critical for identifying byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts for adamantyl protons (δ 1.5–2.2 ppm), carbamate carbonyl (δ 150–160 ppm in 13C), and amino group signals (δ 1.5–3.0 ppm, depending on protonation).

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹ for amines) and carbamate C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the structure. Discrepancies in peak assignments may require 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How do reaction kinetics and solvent choice influence the stability of this compound during derivatization reactions?

- Methodological Answer : Stability studies under varying conditions (e.g., acidic/basic pH, elevated temperatures) reveal decomposition pathways. For example, in acidic media, the tert-butyl carbamate group may undergo hydrolysis. Solvent polarity impacts reaction rates: polar aprotic solvents stabilize intermediates, while protic solvents may accelerate hydrolysis. Kinetic experiments (e.g., time-resolved NMR or UV-Vis spectroscopy) quantify degradation rates. Computational modeling (DFT) predicts reactive sites and guides solvent selection .

Q. What methodologies are recommended for investigating the interaction of this compound with biological targets such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Predicts binding modes using software like AutoDock or Schrödinger. Validate with mutagenesis studies on target proteins (e.g., altering adamantyl-binding pockets).

- Enzyme Inhibition Assays : Monitor IC50 values under physiological conditions. Cross-validate with cellular assays (e.g., luciferase reporters) to confirm target engagement .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Compare experimental variables (e.g., cell lines, assay protocols, compound purity) to identify confounding factors.

- Dose-Response Curves : Ensure consistency in concentration ranges and endpoints (e.g., EC50 vs. IC50).

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., adamantyl vs. bicyclic analogs) to isolate activity drivers.

- Orthogonal Validation : Use CRISPR-edited cell models or animal knockouts to confirm target specificity .

Q. What strategies are employed to modify the adamantyl and carbamate moieties of this compound to enhance its selectivity in medicinal chemistry applications?

- Methodological Answer :

- Adamantyl Modifications : Introduce halogenation or hydroxylation to alter lipophilicity and hydrogen-bonding capacity.

- Carbamate Isosteres : Replace the carbamate with urea or sulfonamide groups to modulate metabolic stability.

- Pro-drug Design : Mask the amino group with pH-sensitive protecting groups for targeted release.

- Co-crystallization Studies : Resolve X-ray structures of compound-target complexes to guide rational design (e.g., optimizing steric bulk in the adamantyl moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.